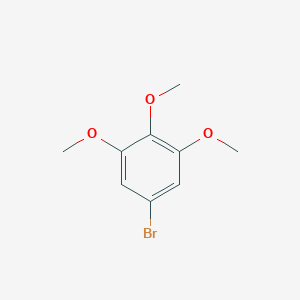
5-Bromo-1,2,3-trimethoxybenzene
Katalognummer B181038
Molekulargewicht: 247.09 g/mol
InChI-Schlüssel: XAOOZMATJDXDQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US06855657B2
Procedure details


A mixture of 74 g (0.32 mol) of 4-bromo-2,6-dimethoxy-phenol 17 and 32 g (0.8 mol) of NaOH in 850 ml of H2O was cooled to 10° C. and 45 ml (0.48 mmol) of dimethyl sulfate was added. The mixture was refluxed for 3 h and an equal amount of dimethyl sulfate (total 0.96 mol) was then added. The mixture was refluxed for another 3 h. Upon cooling overnight, the gray product solidified and was filtered off and dissolved in 1.2 l of ether. The ether solution was filtered to remove insoluble impurity and washed sequentially with 5% NaOH solution (200 ml), water (2×200 mL), and brine (200 mL). The ether phase was dried over Na2SO4 to give a off-white solid, which was recrystallized in hexane (300 ml) to give 62.3 g (79%) of 18.





Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([OH:10])=[C:4]([O:11][CH3:12])[CH:3]=1.[OH-].[Na+].S(OC)(O[CH3:19])(=O)=O>O.S(OC)(OC)(=O)=O>[CH3:9][O:8][C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[C:4]([O:11][CH3:12])[C:5]=1[O:10][CH3:19] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
74 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=C1)OC)O)OC
|
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
850 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0.96 mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for another 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 1.2 l of ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The ether solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble impurity
|
WASH
|
Type
|
WASH
|
|
Details
|
washed sequentially with 5% NaOH solution (200 ml), water (2×200 mL), and brine (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether phase was dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a off-white solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized in hexane (300 ml)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 62.3 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
